FLT3-ITD and D835Y Inhibition
Flt3-IN-25 demonstrates highly potent, low nanomolar inhibitory activity against both wild-type FLT3 and two major clinically-relevant mutant forms, FLT3-ITD and the gatekeeper mutant FLT3-D835Y. While many FLT3 inhibitors show reduced potency against the D835Y gatekeeper mutation, Flt3-IN-25 maintains an IC50 of 1.4 nM, comparable to its potency against wild-type and ITD-mutant FLT3 . In comparison, the clinically approved inhibitor quizartinib is known to be ineffective against FLT3-D835Y mutants [1].
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1.1 nM (FLT3-ITD), 1.4 nM (FLT3-D835Y), 1.2 nM (FLT3-WT) |
| Comparator Or Baseline | Quizartinib: Ineffective against FLT3-D835Y (qualitative statement from literature) [1] |
| Quantified Difference | Flt3-IN-25 maintains potent activity (IC50 = 1.4 nM) against FLT3-D835Y, whereas quizartinib lacks efficacy against this mutant. |
| Conditions | Biochemical kinase assay (vendor-reported IC50 values) |
Why This Matters
Maintaining potency against the FLT3-D835Y gatekeeper mutation is a critical differentiator for overcoming acquired resistance, making Flt3-IN-25 a valuable tool for studying resistance mechanisms compared to quizartinib.
- [1] Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models. (2025). This source provides context on the ineffectiveness of type II inhibitors like quizartinib against certain FLT3 mutations. View Source
